molecular formula C25H26N2O5S B2941861 2-(4-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 1005300-35-5

2-(4-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B2941861
CAS No.: 1005300-35-5
M. Wt: 466.55
InChI Key: VBMREXOKSXEGJU-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C25H26N2O5S and its molecular weight is 466.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • Roberts, Joule, Bros, and Álvarez (1997) explored the synthesis of various compounds including tetrahydroquinolines, which are structurally related to the compound . They developed methods for forming 1,2,3,4-tetrahydroquinolines, which are crucial intermediates in organic synthesis (Roberts et al., 1997).

Structural and Property Studies

  • Karmakar, Sarma, and Baruah (2007) examined the structural aspects of amide-containing isoquinoline derivatives, demonstrating the potential for forming crystalline structures and gels under certain conditions, which could have implications for material science and drug formulation (Karmakar et al., 2007).

Antitumor Activity

  • Ambros, Angerer, and Wiegrebe (1988) investigated the synthesis and cytostatic activity of Methoxy-indolo[2,1‐a]isoquinolines, highlighting the potential antitumor properties of such compounds (Ambros et al., 1988).
  • Nagarajan and colleagues (2006) synthesized and evaluated indenoisoquinoline topoisomerase I inhibitors, indicating their potential as therapeutic agents for cancer treatment (Nagarajan et al., 2006).

Other Applications

  • Al-Taifi, Abdel-Raheem, and Bakhite (2016) presented reactions of cyanoquinolinethione, showing diverse pathways for the formation of new compounds, which could be useful in various chemical applications (Al-Taifi et al., 2016).

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-18-5-12-23(13-6-18)33(29,30)27-15-3-4-19-16-20(7-14-24(19)27)26-25(28)17-32-22-10-8-21(31-2)9-11-22/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMREXOKSXEGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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